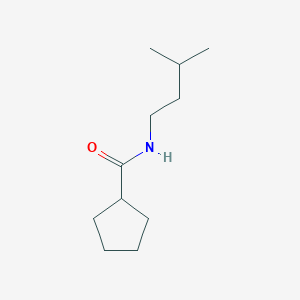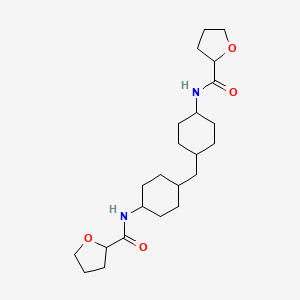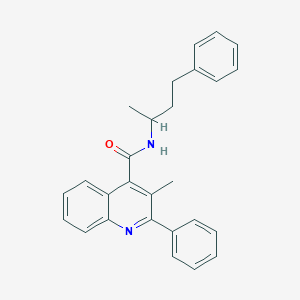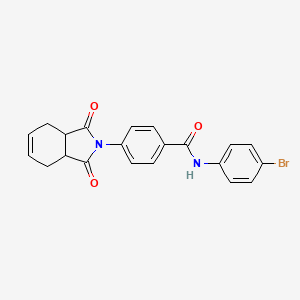![molecular formula C17H23N3OS B4036394 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B4036394.png)
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide is a useful research compound. Its molecular formula is C17H23N3OS and its molecular weight is 317.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.15618354 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
One area of application for thiadiazole derivatives includes their potential in cancer treatment. Terzioğlu and Gürsoy (2003) synthesized novel hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide, evaluating them for anticancer activity. Their study highlighted compounds demonstrating significant cytotoxicity against ovarian cancer cell lines, suggesting the potential for these compounds in cancer therapy Terzioğlu & Gürsoy, 2003.
Photodynamic Therapy Applications
Photodynamic therapy (PDT) is another area where thiadiazole derivatives show promise. Pişkin, Canpolat, and Öztürk (2020) developed new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds exhibited high singlet oxygen quantum yields, essential for effective PDT, indicating their potential use in cancer treatment through photodynamic therapy Pişkin, Canpolat, & Öztürk, 2020.
Lipoxygenase Inhibition
Thiadiazole derivatives have also been investigated for their role in inhibiting lipoxygenase enzymes, which are implicated in various inflammatory processes. Aziz‐ur‐Rehman et al. (2016) synthesized a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, showing moderate activities against lipoxygenase, suggesting their potential in treating inflammation-related conditions Aziz‐ur‐Rehman et al., 2016.
Herbicidal Activity
The design and synthesis of thiadiazole derivatives have extended into the agricultural sector, specifically as herbicides. Duan, Zhao, and Zhang (2010) designed and synthesized S(-)-2-(4-chlorophenyl)-N-(5,7-disubstituted-2H-[1,2,4]-thiadiazolo[2,3-a]pyrimidin-2-ylidene)-3-methylbutanamide derivatives, exhibiting moderate inhibitory activities against various weeds. This work suggests the potential of thiadiazole derivatives in developing new, more effective herbicides Duan, Zhao, & Zhang, 2010.
Antimicrobial and Antifungal Activities
Thiadiazole derivatives have shown considerable promise as antimicrobial and antifungal agents. Khan et al. (2010) synthesized a new series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives, exhibiting potent urease inhibitory and antioxidant activities. Their study indicates the potential of these compounds in developing new treatments for infections and oxidative stress-related conditions Khan et al., 2010.
Properties
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-5-13(12-9-7-6-8-10-12)15(21)18-16-20-19-14(22-16)11-17(2,3)4/h6-10,13H,5,11H2,1-4H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIYNXAARRLWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}azepane oxalate](/img/structure/B4036316.png)
![6-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4036322.png)
![4-(PROPAN-2-YL)-N-(2-{[4-(PROPAN-2-YL)PHENYL]FORMAMIDO}ETHYL)BENZAMIDE](/img/structure/B4036325.png)

![N-[4-(DIMETHYLAMINO)PHENYL]-3-[(2-{[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE](/img/structure/B4036346.png)

![3-[(3-METHOXYANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B4036357.png)
![ethyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate](/img/structure/B4036365.png)


![N-(1-{1-[(8-fluoro-2-quinolinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4036379.png)

![2-(4-chloro-2-methylphenoxy)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B4036392.png)

